2-(4-{(E)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid
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Overview
Description
2-(4-{[(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, which is often associated with bioactive properties, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This method is known for its efficiency in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for introducing sulfonic acid groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further chemical modifications.
Scientific Research Applications
2-(4-{[(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
Uniqueness
2-(4-{[(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID is unique due to its specific combination of functional groups and structural features The presence of the benzodioxole moiety, along with the diazinan-5-ylidene group, provides a distinct chemical profile that can lead to unique biological and chemical properties
Properties
Molecular Formula |
C21H16N2O8 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[4-[(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C21H16N2O8/c1-11(20(26)27)31-14-5-2-12(3-6-14)8-15-18(24)22-21(28)23(19(15)25)13-4-7-16-17(9-13)30-10-29-16/h2-9,11H,10H2,1H3,(H,26,27)(H,22,24,28)/b15-8+ |
InChI Key |
HSNFDVHQWJDGPX-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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